Pyrimido[4,5-b]quinolin-2-amine
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Overview
Description
Pyrimido[4,5-b]quinolin-2-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the pyrimidoquinoline family, which is known for its potential therapeutic applications, particularly in anticancer research .
Biochemical Analysis
Biochemical Properties
Pyrimido[4,5-b]quinolin-2-amine has shown promising anticancer activity on different cancer cell lines such as MCF-7, A549, K562 and others . It also demonstrated activity on different enzymes and receptors such as tyrosine kinases, tyrosyl-DNA Phosphodiesterase II and HDM2 ubiquitin ligase (E3) that promote apoptosis, repair DNA damage, and induce cell cycle arrest .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimido[4,5-b]quinolin-2-amine typically involves multi-component reactions. One common method is the cyclization of 2-chloroquinoline-3-carbaldehyde with urea or thiourea under microwave irradiation, using anhydrous potassium carbonate as a catalyst . Another approach involves the one-pot multi-component reaction of dimedone, 6-amino-1,3-dimethyluracil, and aldehydes under solvent-free conditions at 90°C .
Industrial Production Methods: Industrial production methods for this compound often employ green chemistry techniques to improve yield and reduce environmental impact. These methods include the use of basic catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) and solvent-free conditions to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Pyrimido[4,5-b]quinolin-2-amine undergoes various chemical reactions, including:
Oxidation: Conversion to pyrimido[4,5-b]quinolin-2-ol using oxidizing agents.
Reduction: Reduction of nitro derivatives to amines.
Substitution: Nucleophilic substitution reactions with halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products:
Oxidation: Pyrimido[4,5-b]quinolin-2-ol.
Reduction: this compound derivatives.
Substitution: Various substituted pyrimido[4,5-b]quinolin-2-amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of pyrimido[4,5-b]quinolin-2-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: Tyrosine kinases, tyrosyl-DNA phosphodiesterase II, and HDM2 ubiquitin ligase (E3).
Pathways Involved: Promotes apoptosis, repairs DNA damage, and induces cell cycle arrest.
Comparison with Similar Compounds
Pyrimido[4,5-b]quinolin-2-amine can be compared with other similar compounds, such as:
Pyrimido[4,5-b]quinoline: Shares a similar core structure but differs in functional groups.
Quinoline: Lacks the fused pyrimidine ring, resulting in different biological activities.
Pyrimidine: Lacks the fused quinoline ring, leading to distinct chemical properties.
Uniqueness: this compound is unique due to its fused ring structure, which imparts specific biological activities and makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
pyrimido[4,5-b]quinolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c12-11-13-6-8-5-7-3-1-2-4-9(7)14-10(8)15-11/h1-6H,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGDHZNUZSJLLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=NC(=NC3=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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